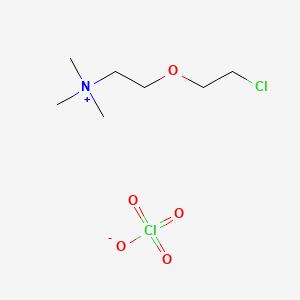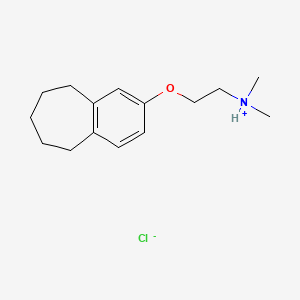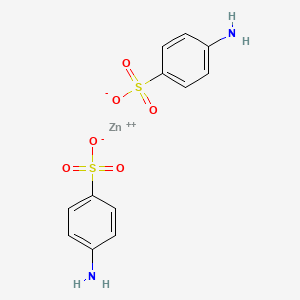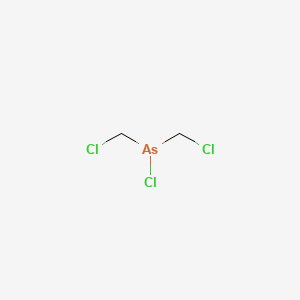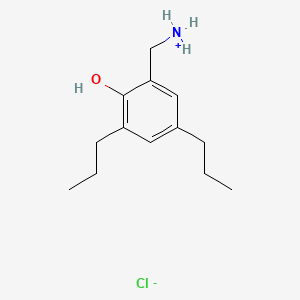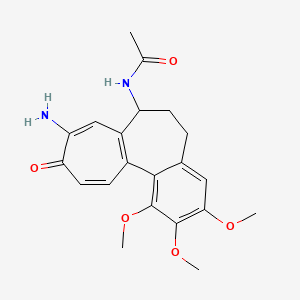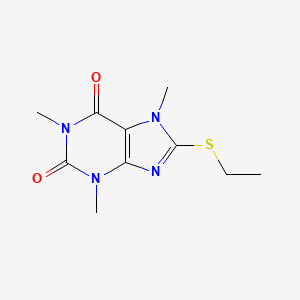
8-Ethylthiocaffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethylthiocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the substitution of an ethylthio group at the C-8 position of the xanthine skeleton, resulting in the molecular formula C10H14N4O2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylthiocaffeine typically involves the modification of caffeine or its derivatives. One common method is the cross-coupling reaction of 8-bromocaffeine with ethylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using toluene as the solvent and cesium carbonate as the base. Microwave activation can be employed to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethylthiocaffeine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a suitable base and solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives with potential biological activity.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool for studying xanthine metabolism.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Ethylthiocaffeine involves its interaction with various molecular targets and pathways. Similar to caffeine, it acts as an antagonist of adenosine receptors, leading to increased neuronal activity and alertness. The ethylthio group enhances its binding affinity to certain receptors, potentially increasing its biological activity. Additionally, this compound may inhibit phosphodiesterase enzymes, leading to elevated levels of cyclic AMP and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): The parent compound, widely known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness of 8-Ethylthiocaffeine: this compound stands out due to the presence of the ethylthio group at the C-8 position, which significantly alters its chemical and biological properties. This modification enhances its binding affinity to certain receptors and increases its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
6287-57-6 |
|---|---|
Molekularformel |
C10H14N4O2S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3 |
InChI-Schlüssel |
USJVLLPKULLJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


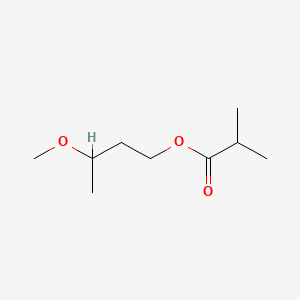

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
